2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 85136-54-5
VCID: VC17037484
InChI: InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3
SMILES:
Molecular Formula: C21H25BrN4O7
Molecular Weight: 525.3 g/mol

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate

CAS No.: 85136-54-5

Cat. No.: VC17037484

Molecular Formula: C21H25BrN4O7

Molecular Weight: 525.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate - 85136-54-5

Specification

CAS No. 85136-54-5
Molecular Formula C21H25BrN4O7
Molecular Weight 525.3 g/mol
IUPAC Name 2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate
Standard InChI InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3
Standard InChI Key IDLLVUHLKAFFSN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)C(=O)OCCOC)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate belongs to the azo dye family, characterized by the presence of an azo (-N=N-) chromophore. Its IUPAC name reflects the following structural components:

  • A 3-bromo-5-nitrobenzoate core, providing steric and electronic modulation.

  • A 2-methoxyethyl ester group at position 4, influencing solubility and hydrolytic stability.

  • A bis(2-hydroxyethyl)amino substituent on the 2-tolyl moiety, enhancing hydrophilicity.

  • An azo linkage connecting the benzoate and toluidine-derived aromatic systems.

The compound’s molecular formula is C₂₁H₂₅BrN₄O₇, with a molecular weight of 525.3 g/mol. Substitutents such as bromo and nitro groups contribute to its electron-withdrawing effects, while the methoxyethyl chain balances polarity .

Synthesis and Industrial Production

General Azo Dye Synthesis Pathways

Azo dyes like this compound are typically synthesized via diazotization and coupling reactions:

  • Diazotization: An aromatic amine (e.g., 4-(bis(2-hydroxyethyl)amino)-2-methylaniline) reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.

  • Coupling: The diazonium salt reacts with a coupling agent (e.g., 3-bromo-5-nitrobenzoic acid derivative) in a basic or neutral medium to form the azo bond .

Industrial production prioritizes batch processes to control stoichiometry and minimize byproducts. Purification often involves recrystallization or chromatography to achieve >95% purity .

Physicochemical Properties

While specific data for this compound is limited in publicly accessible literature, general trends for analogous azo dyes include:

PropertyTypical Range for Azo DyesInfluencing Factors
SolubilityLow in water, moderate in polar solventsNitro groups reduce hydrophilicity
Thermal StabilityDecomposes above 300°CAzo bond cleavage at high temperatures
λmax (UV-Vis)400–550 nmElectron-withdrawing substituents

The 3-bromo and 5-nitro groups likely redshift λmax compared to simpler azo dyes, enhancing light absorption in the visible spectrum .

Applications and Industrial Use

Textile and Pigment Industries

Azo dyes dominate the textile sector due to their vibrant hues and cost-effectiveness. This compound’s nitro and bromo substituents may improve colorfastness in synthetic fibers, though its exact commercial adoption remains undocumented .

Biomedical Research

Preliminary studies on analogous azo dyes suggest potential antimicrobial and anticancer activities. The bis(2-hydroxyethyl)amino group could facilitate interactions with cellular membranes, while the nitro group may induce oxidative stress in pathogens .

Biological and Health Considerations

Metabolic Fate and Toxicity

Azo dyes are prone to reductive cleavage in vivo, releasing aromatic amines. For this compound, cleavage could yield 3-bromo-5-nitrobenzoic acid and 4-(bis(2-hydroxyethyl)amino)-2-methylaniline. The latter is structurally similar to benzidine derivatives, which are classified as potential carcinogens .

Degradation ProductPotential Risk Profile
4-(Bis(2-hydroxyethyl)amino)-2-methylanilineSuspected genotoxicity
3-Bromo-5-nitrobenzoic acidEnvironmental persistence concerns

Environmental Impact and Degradation

Aerobic vs. Anaerobic Degradation

  • Aerobic conditions: Microbial oxidation breaks the azo bond, yielding less persistent metabolites.

  • Anaerobic conditions: Reduction dominates, releasing aromatic amines that resist further degradation .

Wastewater Treatment Challenges

Conventional treatment plants struggle to remove azo dyes efficiently. Advanced oxidation processes (e.g., ozonation) are under investigation to enhance degradation rates .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize dye performance while minimizing toxicity.

  • Degradation Pathways: Elucidate the environmental fate of brominated nitroaromatic metabolites.

  • Alternative Applications: Explore non-textile uses, such as photodynamic therapy or sensors.

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